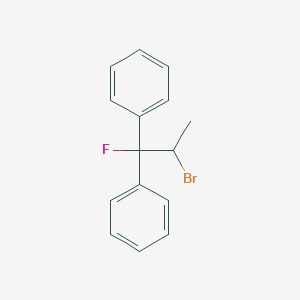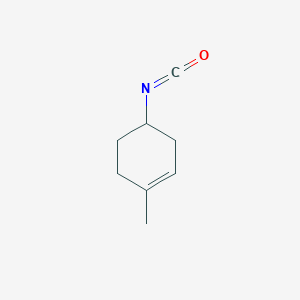
4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol is an organic compound that belongs to the class of substituted phenols This compound is characterized by the presence of a benzyloxy group, a bromine atom, and methoxy groups attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents such as methanol or dichloromethane, and catalysts like Lewis acids to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the benzyloxy and methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group but lacks the bromine and methoxy groups.
4-(Benzyloxy)-3-methoxybenzaldehyde: Similar structure but with different substituents on the phenolic ring.
Uniqueness
4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the bromine atom and multiple methoxy groups can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
60582-35-6 |
|---|---|
Molecular Formula |
C17H19BrO5 |
Molecular Weight |
383.2 g/mol |
IUPAC Name |
3-bromo-2-(dimethoxymethyl)-6-methoxy-4-phenylmethoxyphenol |
InChI |
InChI=1S/C17H19BrO5/c1-20-13-9-12(23-10-11-7-5-4-6-8-11)15(18)14(16(13)19)17(21-2)22-3/h4-9,17,19H,10H2,1-3H3 |
InChI Key |
FWNQLVFQFAZOFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1O)C(OC)OC)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)

![1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile](/img/structure/B14608915.png)




![1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene](/img/structure/B14608943.png)
![4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14608944.png)

![1-[2-(2,4-Dichlorophenyl)butyl]imidazole;nitric acid](/img/structure/B14608953.png)

